2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by an allylsulfanyl group at position 2 and an ethyl substituent at position 3 of the fused bicyclic scaffold. Thienopyrimidinones are heterocyclic compounds with a sulfur-containing thiophene ring fused to a pyrimidinone ring, conferring structural diversity and biological relevance.
Properties
IUPAC Name |
3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGNSREWDTBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylthiophene with allyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine ring .
Scientific Research Applications
2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects. Pathways such as apoptosis, cell cycle arrest, and inhibition of angiogenesis are commonly involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Polarity : Hydroxyphenyl derivatives (e.g., 3b) exhibit higher melting points (303–304°C) compared to methoxyphenyl analogs (3a: 148–150°C), likely due to enhanced hydrogen bonding .
- Steric Effects: Bulky substituents like tert-butylamino (4o) reduce yields (19%) due to steric hindrance during synthesis .
- Lipophilicity : Ethyl and allylsulfanyl groups in the target compound may improve membrane permeability relative to polar hydroxyphenyl derivatives.
Biological Activity
2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The information is compiled from various sources, highlighting case studies and research findings.
Chemical Structure
The compound has a complex structure that contributes to its biological activity. The molecular formula is , and it features a thieno[3,2-d]pyrimidine core with an allylsulfanyl group and an ethyl substituent.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including this compound.
- Case Study : A study conducted by ResearchGate demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The compound's structural modifications play a critical role in enhancing its efficacy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects.
- Research Findings : In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
- Case Study : A notable study published in PubMed indicated that this compound exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
- Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly those involving NF-kB.
- Anticancer Mechanism : Induction of apoptosis is mediated by the activation of intrinsic pathways involving mitochondrial dysfunction.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
